Product packaging for Gedocarnil(Cat. No.:CAS No. 109623-97-4)

Gedocarnil

Cat. No.: B018991
CAS No.: 109623-97-4
M. Wt: 424.9 g/mol
InChI Key: SLYDYLLJUXFULK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gedocarnil is a high-purity small molecule chemical tool belonging to the β-carboline family. With a molecular formula of C₂₃H₂₁ClN₂O₄ and a molecular weight of 424.88 g/mol, it is an experimental compound provided for neuroscientific and pharmacological research applications. This compound is characterized as a positive allosteric modulator of the GABA-A receptor, acting as a nonbenzodiazepine anxiolytic. Its primary research value lies in its interaction with the benzodiazepine binding site on GABA-A receptors, where it enhances the inhibitory effects of the neurotransmitter GABA. This mechanism is key for studies investigating the GABAergic system's role in anxiety, sedation, and neuronal excitability. This compound has been a subject of scientific inquiry for its potential anxiolytic and nootropic properties. Although it underwent Phase I clinical trials, its development was discontinued, making it a valuable tool for studying the structure-activity relationships of β-carbolines and the outcomes of selective GABAergic modulation in experimental models. Researchers utilize this compound to explore pathways related to neurogenesis and the differential effects of GABA-A receptor subtypes. Attention: For research use only. Not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H21ClN2O4 B018991 Gedocarnil CAS No. 109623-97-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 5-(4-chlorophenoxy)-4-(methoxymethyl)-9H-pyrido[3,4-b]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O4/c1-13(2)29-23(27)22-16(12-28-3)20-18(11-25-22)26-17-5-4-6-19(21(17)20)30-15-9-7-14(24)8-10-15/h4-11,13,26H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYDYLLJUXFULK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC=C3OC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20148993
Record name Gedocarnil
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Molecular Weight

424.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109623-97-4
Record name 1-Methylethyl 5-(4-chlorophenoxy)-4-(methoxymethyl)-9H-pyrido[3,4-b]indole-3-carboxylate
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URL https://commonchemistry.cas.org/detail?cas_rn=109623-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gedocarnil [INN]
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Record name Gedocarnil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13534
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Gedocarnil
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Record name GEDOCARNIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWP53NPW3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Pharmacology and Cellular Mechanisms of Gedocarnil Action

Modulation of GABAergic Neurotransmission

Gedocarnil's influence on the gamma-aminobutyric acid (GABA) system is central to its pharmacological profile, contributing to its anxiolytic and sedative properties.

This compound functions as a positive allosteric modulator of the GABA-A receptor. guidetopharmacology.orgcycpeptmpdb.commassbank.eu This means that while this compound does not directly activate the GABA-A receptor, its binding to a distinct allosteric site on the receptor complex enhances the affinity and efficacy of the endogenous neurotransmitter GABA. invivochem.comguidetopharmacology.org This interaction is similar to that of benzodiazepines, although this compound belongs to the nonbenzodiazepine class, indicating a different chemical structure despite a similar mechanism of action at the GABA-A receptor's benzodiazepine (B76468) site. invivochem.comguidetopharmacology.org

The interaction of this compound with GABA-A receptors ultimately leads to an amplification of GABA's inhibitory effects in the brain. nih.govabertay.ac.uk

Table 1: Summary of this compound's GABAergic Modulation

Mechanism of ActionEffect on GABA-A ReceptorConsequence on Neuronal Activity
Positive Allosteric ModulationEnhances GABA's affinity/efficacy invivochem.comIncreased chloride ion channel opening invivochem.com
Chloride Ion Channel ConductanceFacilitates Cl- influx massbank.euNeuronal hyperpolarization invivochem.com
Neuronal ExcitabilityPotentiates GABAergic inhibition nih.govabertay.ac.ukReduced neuronal excitability nih.gov

Allosteric Interaction with GABA-A Receptors

Characterization of Glutamate (B1630785) Receptor Antagonism

This compound has been described as a non-competitive antagonist of glutamate receptors. wikipedia.org Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its antagonism can reduce excessive neuronal excitation. While some sources broadly mention its classification in relation to glutamate receptors, specific detailed mechanisms or quantitative data regarding its antagonism (e.g., IC50 values for specific glutamate receptor subtypes) are not extensively detailed in publicly available search results. wikipedia.org

Elucidation of Antioxidant Mechanisms

Identification and Analysis of Intracellular Signaling Pathways Modulated by this compound

Information regarding the specific intracellular signaling pathways directly modulated by this compound is limited in the current search results. While general discussions of cognitive enhancers may refer to "multiple signaling pathways," direct evidence linking this compound to the modulation of specific pathways (e.g., MAPK, PI3K/Akt, or specific G-protein coupled pathways beyond its receptor interactions) is not explicitly detailed. guidetopharmacology.org One mention links this compound to "intracellular Ca2+" in a context related to potential adverse effects rather than a primary therapeutic mechanism. Further research would be required to fully characterize the intracellular signaling cascades influenced by this compound.

Preclinical Investigations of Gedocarnil S Biological Activities and Therapeutic Potential

Assessment of Anxiolytic Effects in In Vitro and In Vivo Models

Gedocarnil is recognized as an anxiolytic agent bionity.com. It is identified as a beta-carboline GABA-A modulator googleapis.comwikipedia.orggoogle.comgoogle.com. The anxiolytic effects of compounds acting on GABA-A receptors are typically assessed in both in vitro and in vivo models. In vitro studies often involve examining the compound's binding affinity to GABA-A receptor subunits or its modulation of GABA-induced currents. In vivo, animal models such as the elevated plus-maze, light-dark box, or Geller-Seifter conflict test are commonly used to evaluate anxiolytic-like behavior. While this compound's classification implies such activity, specific detailed preclinical data, including quantitative results from in vitro or in vivo studies on this compound's anxiolytic effects, are not readily reported in the provided sources.

Table 1: Summary of Anxiolytic Effects Assessment for this compound

Model TypeAssessment MethodKey Findings for this compoundCitation
In VitroNot ReportedNot Reported-
In VivoNot ReportedNot Reported-

Evaluation of Neuroprotective Efficacy in Experimental Paradigms

This compound has been listed among "cognitive enhancers" or "nootropics," which are drugs intended to treat cognitive deficits associated with conditions such as Alzheimer's disease, schizophrenia, stroke, and aging researchgate.net. This classification suggests a potential for neuroprotective properties. Neuroprotective efficacy is typically evaluated in experimental paradigms mimicking neurological insults, such as ischemic stroke models (e.g., middle cerebral artery occlusion) or neurodegenerative disease models (e.g., Alzheimer's disease transgenic models). These studies often measure parameters like infarct volume, neuronal survival, or cognitive function outcomes. However, specific preclinical studies detailing this compound's direct neuroprotective efficacy in such experimental paradigms are not available in the provided information.

Table 2: Summary of Neuroprotective Efficacy Evaluation for this compound

Experimental ParadigmMeasured OutcomeKey Findings for this compoundCitation
Ischemic Stroke ModelsNot ReportedNot Reported-
Alzheimer's ModelsNot ReportedNot Reported-
Other Neurodegeneration ModelsNot ReportedNot Reported-

Research into the Modulation of Neurogenesis

This compound is mentioned as a beta-carboline GABA-A modulator within patent applications concerning methods for stimulating or increasing neurogenesis googleapis.comgoogle.comgoogle.comgoogle.com. Neurogenesis involves the proliferation, differentiation, migration, and survival of neural cells, including neural stem cells (NSCs) and neural progenitor cells (NPCs), in vivo or in vitro googleapis.comgoogle.com.

Impact on Neural Progenitor Cell Proliferation and Differentiation

Neural progenitor cell proliferation and differentiation are critical steps in neurogenesis. Studies in this area typically involve culturing neural stem or progenitor cells and observing the effects of compounds on their division rates (proliferation) and their development into specific neural cell types like neurons, astrocytes, or oligodendrocytes (differentiation) googleapis.comnih.govgoogleapis.comnih.gov. While this compound is cited in the context of GABA-A mediated modulation of neurogenesis, specific experimental data demonstrating its direct impact on the proliferation and differentiation of neural progenitor cells are not explicitly detailed in the provided search results.

Table 3: Impact of this compound on Neural Progenitor Cell Proliferation and Differentiation

Cell Type / ProcessExperimental ModelKey Findings for this compoundCitation
NPC ProliferationNot ReportedNot Reported-
NPC DifferentiationNot ReportedNot Reported-

Role in Adult Hippocampal Neurogenesis

Adult hippocampal neurogenesis (AHN) is a process where new neurons are continuously generated in the dentate gyrus of the hippocampus, playing a role in learning, memory, and mood regulation biorxiv.orgnih.govnih.govoepm.es. Factors influencing AHN can affect cell proliferation, maturation, fate determination, and survival nih.gov. This compound's inclusion as a GABA-A modulator in patents related to neurogenesis suggests a potential role in this process googleapis.comgoogle.comgoogle.comgoogle.com. However, specific research findings or data tables directly demonstrating this compound's role in modulating adult hippocampal neurogenesis are not provided in the available information.

Table 4: Role of this compound in Adult Hippocampal Neurogenesis

Aspect of AHNExperimental ModelKey Findings for this compoundCitation
ProliferationNot ReportedNot Reported-
DifferentiationNot ReportedNot Reported-
SurvivalNot ReportedNot Reported-

Exploratory Studies in Central Nervous System Disorders Beyond Anxiety (e.g., Stroke, Cognitive Dysfunctions, Alzheimer's Disease, Schizophrenia)

This compound is broadly categorized as a "cognitive enhancer" or "nootropic" and is mentioned in relation to treating cognitive deficits in various central nervous system (CNS) disorders, including Alzheimer's disease, schizophrenia, and stroke researchgate.netdrugbank.com. These disorders often involve complex neuropathologies and cognitive impairments researchgate.netgoogleapis.comnih.govd-nb.infomdpi.comnih.govnih.gov. While its classification implies potential therapeutic relevance, specific preclinical studies on this compound's efficacy in models of stroke, cognitive dysfunctions, Alzheimer's disease, or schizophrenia are not detailed in the provided sources. Its mention is primarily as an example within a group of compounds with potential CNS activity.

Table 5: Exploratory Studies in CNS Disorders Beyond Anxiety for this compound

Disorder AreaExperimental ModelKey Findings for this compoundCitation
StrokeNot ReportedNot Reported-
Cognitive DysfunctionsNot ReportedNot Reported-
Alzheimer's DiseaseNot ReportedNot Reported-
SchizophreniaNot ReportedNot Reported-

Characterization of Potential for Tolerance and Dependence in Preclinical Models

Tolerance and dependence are significant considerations for anxiolytic compounds, particularly those acting on GABA-A receptors, such as benzodiazepines, which are known to induce these effects in preclinical models and humans bionity.com. This compound is structurally related to other β-carboline derivatives like abecarnil (B195500) and SL651,498 bionity.comwikipedia.org. Notably, SL651,498, when administered repeatedly in animal studies, reportedly failed to produce tolerance or dependence, possibly due to its low affinity and efficacy at the α5 subtype of the GABA-A receptor wikipedia.org. While this suggests a potential for a favorable tolerance/dependence profile for related compounds, direct preclinical studies specifically characterizing the potential for tolerance and dependence with this compound itself are not explicitly reported in the provided information.

Table 6: Characterization of Potential for Tolerance and Dependence for this compound

Aspect of CharacterizationExperimental ModelKey Findings for this compoundCitation
ToleranceNot ReportedNot Reported-
DependenceNot ReportedNot Reported-

Clinical Research Trajectory and Developmental Outcomes of Gedocarnil

Progression through Early-Phase Clinical Trials (e.g., Phase I) and Initial Therapeutic Indications

Gedocarnil advanced into Phase I clinical trials, with its development spearheaded by Schering AG in Germany. ncats.iospringer.com The primary therapeutic indication for which this compound was being explored was its potential as a nootropic agent, aimed at improving cognitive functions. ncats.iospringer.com Beyond its investigation as a nootropic, this compound is also recognized within the World Health Organization's Anatomical Therapeutic Chemical (ATC) classification system as an anxiolytic, designated N05BX02. wikipedia.orgnih.gov Its classification further extends to being an anti-anxiety agent, a central nervous system depressant, and a nonbenzodiazepine hypnotic. drugbank.com

The progression of this compound through its early clinical phase can be summarized as follows:

Development StageDeveloperLocationInitial IndicationATC Classification
Phase I Clinical TrialsSchering AGGermanyNootropic agentAnxiolytic (N05BX02)

Documented Clinical Observations and Adverse Responses (e.g., Induction of Anxiety Attacks)

Information regarding detailed clinical observations from this compound's early-phase trials is not extensively documented in publicly available research. While the compound is classified as an anxiolytic, a class of drugs typically intended to reduce anxiety, specific adverse responses such as the "induction of anxiety attacks" by this compound were not identified in the reviewed literature. ncats.iowikipedia.orgdrugbank.combionity.com However, general interactions noted for this compound include an increased risk or severity of central nervous system (CNS) depression when combined with various other CNS depressant medications. drugbank.com

Analysis of Discontinuation from Clinical Development for Cognition Disorders

The clinical development of this compound for the treatment of cognition disorders was ultimately discontinued (B1498344). ncats.iospringer.comncats.io This discontinuation occurred during or after its Phase I clinical trials. springer.com The last recorded event related to its development for cognition disorders indicates a discontinuation in Phase I as of June 12, 1995. springer.com

The discontinuation of this compound's development for cognition disorders is summarized below:

Development StatusHighest Phase ReachedIndicationDate of Discontinuation
DiscontinuedPhase ICognition disordersJune 12, 1995 springer.com

Pharmacological Interactions and Broader Systemic Research Implications of Gedocarnil

Investigation of Drug-Drug Interactions with Central Nervous System Depressants

Gedocarnil has been identified as a compound that may potentiate the central nervous system depressant activities of various other substances. Current time information in Hamilton County, US. This potential for additive CNS depression is a critical consideration in polypharmacy, particularly when this compound is co-administered with other medications known to induce sedation or reduce CNS activity. Current time information in Hamilton County, US.uni.lu

A comprehensive list of compounds whose CNS depressant activities may be increased when combined with this compound includes, but is not limited to, the following:

Category/Type of DepressantSpecific Compounds
This compound may increase the central nervous system depressant (CNS depressant) activities of Baclofen. Current time information in Hamilton County, US.
The risk or severity of CNS depression can be increased when Benactyzine is combined with this compound. Current time information in Hamilton County, US.
The risk or severity of CNS depression can be increased when Benmoxin is combined with this compound. Current time information in Hamilton County, US.
The risk or severity of CNS depression can be increased when Benperidol is combined with this compound. Current time information in Hamilton County, US.
The risk or severity of CNS depression can be increased when Benzocaine is combined with this compound. Current time information in Hamilton County, US.
The risk or severity of CNS depression can be increased when 1,2-Benzodiazepine is combined with this compound. Current time information in Hamilton County, US.
The risk or severity of CNS depression can be increased when Acetazolamide is combined with this compound. Current time information in Hamilton County, US.
The risk or severity of CNS depression can be increased when Acetophenazine is combined with this compound. Current time information in Hamilton County, US.
The risk or severity of CNS depression can be increased when Agomelatine is combined with this compound. Current time information in Hamilton County, US.
The risk or severity of CNS depression can be increased when Alfentanil is combined with this compound. Current time information in Hamilton County, US.
The risk or severity of CNS depression can be increased when Alimemazine is combined with this compound. Current time information in Hamilton County, US.
The risk or severity of CNS depression can be increased when Clemastine is combined with this compound. Current time information in Hamilton County, US.
The risk or severity of CNS depression can be increased when Clidinium is combined with this compound. Current time information in Hamilton County, US.
The risk or severity of sedation, somnolence, and CNS depression can be increased when Clobazam is combined with this compound. Current time information in Hamilton County, US.
The risk or severity of CNS depression can be increased when Clomipramine is combined with this compound. Current time information in Hamilton County, US.
The risk or severity of CNS depression can be increased when Clonazepam is combined with this compound. Current time information in Hamilton County, US.
The risk or severity of sedation can be increased when Clonidine is combined with this compound. Current time information in Hamilton County, US.
The risk or severity of CNS depression can be increased when Clothiapine is combined with this compound. Current time information in Hamilton County, US.
The risk or severity of CNS depression can be increased when Clotiazepam is combined with this compound. Current time information in Hamilton County, US.
The risk or severity of CNS depression can be increased when Clozapine is combined with this compound. Current time information in Hamilton County, US.
The risk or severity of CNS depression can be increased when Codeine is combined with this compound. Current time information in Hamilton County, US.
The risk or severity of CNS depression can be increased when Cyclizine is combined with this compound. Current time information in Hamilton County, US.
The risk or severity of CNS depression can be increased when Cyclobenzaprine is combined with this compound. Current time information in Hamilton County, US.
The risk or severity of CNS depression can be increased when Chlorprothixene is combined with this compound. Current time information in Hamilton County, US.
The risk or severity of CNS depression can be increased when Chlorzoxazone is combined with this compound. Current time information in Hamilton County, US.
The risk or severity of CNS depression can be increased when Cinchocaine is combined with this compound. Current time information in Hamilton County, US.
The risk or severity of CNS depression can be increased when Cisapride is combined with this compound. Current time information in Hamilton County, US.
The risk or severity of CNS depression can be increased when Cisatracurium is combined with this compound. Current time information in Hamilton County, US.
The risk or severity of adverse effects can be increased when this compound is combined with Citalopram. Current time information in Hamilton County, US.
The risk or severity of CNS depression can be increased when Flunarizine is combined with this compound. Current time information in Hamilton County, US.
The risk or severity of CNS depression can be increased when Flunitrazepam is combined with this compound. Current time information in Hamilton County, US.
This compound may increase the central nervous system depressant (CNS depressant) activities of Fluoxetine. Current time information in Hamilton County, US.
Flupentixol may increase the sedative activities of this compound. Current time information in Hamilton County, US.
The risk or severity of CNS depression can be increased when Fluphenazine is combined with this compound. Current time information in Hamilton County, US.
The risk or severity of CNS depression can be increased when Flurazepam is combined with this compound. Current time information in Hamilton County, US.
This compound may increase the central nervous system depressant (CNS depressant) activities of Hydrocodone. Current time information in Hamilton County, US.
The risk or severity of CNS depression can be increased when Hydromorphone is combined with this compound. Current time information in Hamilton County, US.
Hydroxyzine may increase the central nervous system depressant (CNS depressant) activities of this compound. Current time information in Hamilton County, US.
The risk or severity of CNS depression can be increased when Ifenprodil is combined with this compound. Current time information in Hamilton County, US.
The risk or severity of CNS depression can be increased when Iloperidone is combined with this compound. Current time information in Hamilton County, US.
The risk or severity of CNS depression can be increased when Imipramine is combined with this compound. Current time information in Hamilton County, US.
The risk or severity of CNS depression can be increased when Asenapine is combined with this compound. Current time information in Hamilton County, US.
The risk or severity of CNS depression can be increased when Atracurium is combined with this compound. Current time information in Hamilton County, US.
The risk or severity of CNS depression can be increased when Atracurium besylate is combined with this compound. Current time information in Hamilton County, US.
This compound may increase the central nervous system depressant (CNS depressant) activities of Azelastine. Current time information in Hamilton County, US.

It is generally advised that CNS depressants should not be combined with other sedating medications, including prescription pain relievers, certain over-the-counter allergy medications, or alcohol, as this can lead to slowed breathing, heart rate, and respiration, potentially resulting in fatal outcomes. uni.lu The practice of mixing CNS depressants with substances like opioids and alcohol to amplify their effects carries a significant risk of severe and life-threatening adverse health consequences. uni.lu

Comparative Pharmacological Profiling with Benzodiazepine (B76468) and Nonbenzodiazepine Anxiolytics

This compound, as a β-carboline derivative, is structurally related to other anxiolytics like abecarnil (B195500). nih.govnli.org.il While this compound itself has been prepared as a glutamate (B1630785) receptor non-competitive antagonist, a direct detailed comparative pharmacological profiling of this compound with a wide range of benzodiazepine and nonbenzodiazepine anxiolytics is not extensively documented in the provided search results. nli.org.il However, insights can be drawn from the pharmacological characteristics of related compounds and the general mechanisms of these drug classes.

Benzodiazepines are a class of psychoactive drugs known for their hypnotic, sedative, anxiolytic, anticonvulsant, muscle relaxant, and amnesic properties, which are primarily mediated by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. stekom.ac.idstekom.ac.id They act as allosteric effectors, increasing the influx of chloride ions into cells, thereby decreasing neuronal excitability. nli.org.ilstekom.ac.idstekom.ac.id

Nonbenzodiazepine anxiolytics, often referred to as "Z-drugs" (e.g., zopiclone, zolpidem, zaleplon), share similar pharmacological actions with benzodiazepines by also acting as positive allosteric modulators at the benzodiazepine site of the GABA-A receptor. Despite their similar effects, nonbenzodiazepines possess distinct chemical structures from benzodiazepines.

Research on other β-carboline derivatives, such as SL651498, which is related to this compound, provides some comparative context. SL651498 acts as a subtype-selective GABA-A agonist, primarily exhibiting anxiolytic effects. In animal studies, SL651498 demonstrated full substitution for the anxiolytic benzodiazepine chlordiazepoxide, but only partial substitution for the imidazopyridine hypnotic zolpidem (a nonbenzodiazepine) and the benzodiazepine hypnotic triazolam. Notably, SL651498 showed reduced sedative, ataxic, and muscle relaxant effects at higher doses compared to benzodiazepines and did not induce tolerance or dependence in repeated administration, possibly due to its lower affinity and efficacy at the α5 subtype of the GABA-A receptor. Preliminary human trials with SL651498 suggested anxiolytic efficacy comparable to lorazepam, with minimal to no sedation or impairment of memory, motor skills, or cognitive function.

Another nonbenzodiazepine anxiolytic, Y-23684, functions as a nonselective partial agonist at GABA-A receptors. This compound has shown strong anxiolytic and moderate anticonvulsant effects at low doses, with limited sedative side effects. Animal studies indicate that Y-23684 produces less ataxia and potentiation of other sedatives, such as ethanol (B145695) or barbiturates, when compared to benzodiazepines like diazepam and clobazam.

These findings on related compounds suggest that β-carboline anxiolytics, including this compound's family, may offer a pharmacological profile that differentiates them from traditional benzodiazepines and some nonbenzodiazepines, potentially providing anxiolytic effects with a reduced propensity for certain CNS depressant side effects.

Research on this compound's Classification within Psycholeptic and Central Nervous System Depressant Categories

This compound is formally classified within several pharmacological categories, reflecting its effects on the central nervous system. It is listed under "Anti-Anxiety Agents," "Central Nervous System Depressants," "Hypnotics (Nonbenzodiazepine)," "Hypnotics and Sedatives," "Nervous System," and "Psycholeptics." invivochem.comCurrent time information in Hamilton County, US.

Psycholeptics are a broad class of medications characterized by their calming effect on individuals. This category encompasses a diverse range of drugs, including barbiturates, benzodiazepines, nonbenzodiazepines, phenothiazines, opiates/opioids, carbamates, ethanol, and certain antidepressants, neuroleptics, and anticonvulsants. Psycholeptics are categorized under N05 in the Anatomical Therapeutic Chemical (ATC) Classification System.

Advanced Research Methodologies and Novel Applications of Gedocarnil Research

Structure-Activity Relationship (SAR) Studies of Gedocarnil and Related β-Carboline Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, elucidating how modifications to a chemical structure influence its biological activity. The β-carboline scaffold, to which this compound belongs, is a prominent framework in drug discovery due to its presence in numerous bioactive molecules and its unique pharmacological properties fishersci.ptuni.lu. Research into β-carboline derivatives has extensively employed SAR methodologies to understand and optimize their therapeutic potential.

For instance, SAR studies on various β-carboline skeletons, including tetrahydro β-carbolines, dihydro β-carbolines, and β-carbolines, have been conducted to design new heterocyclic structures or modify naturally occurring derivatives with enhanced antimalarial activity nih.gov. These studies often reveal critical structural features necessary for potent activity. Similarly, SAR investigations into β-carboline derivatives as haspin kinase inhibitors have demonstrated that specific structural changes can significantly increase inhibitory potency nih.gov. The incorporation of certain substituents, for example, at the C-3 position of β-carboline, has been shown to enhance antitumor activity in some derivatives nih.gov.

While this compound itself is a β-carboline derivative and has been included in quantitative structure-activity relationship (QSAR) models, such as those related to anti-SARS-CoV-2 activity, detailed SAR analyses specifically focusing on the impact of modifications to this compound's unique structure are not extensively highlighted in the provided literature fishersci.caguidetopharmacology.org. However, the broader understanding of β-carboline SAR provides a framework for comprehending the potential influence of its structural features on its pharmacological profile.

Application of Computational Approaches in this compound Research (e.g., Molecular Docking for Drug Repositioning)

Computational approaches have become indispensable tools in modern drug discovery and development, significantly accelerating the identification of new therapeutic applications for existing compounds, a process known as drug repositioning or repurposing nih.gov. These methods leverage sophisticated algorithms and extensive data sources to predict novel drug-target interactions.

Molecular docking is one of the most frequently utilized computational techniques for predicting the binding poses and affinities of small molecules to target proteins nih.gov. This approach allows for the virtual screening of large drug libraries, identifying potential drug candidates by estimating their binding strength and interaction with specific biological targets nih.gov. This compound has been identified as a candidate in such computational drug repositioning efforts. For example, it was highlighted in a study that employed machine learning models to screen existing drugs for potential anti-SARS-CoV-2 activity, with this compound showing a favorable predicted binding affinity fishersci.caguidetopharmacology.org.

Beyond molecular docking, other computational methodologies applied in drug repositioning include machine learning, network analysis, and text mining. Inverse docking, a variation where a single compound is docked against a multitude of proteins, is also employed to discover potential new targets for known drugs. These computational strategies offer a time- and cost-effective alternative to traditional drug discovery, particularly for identifying new indications for compounds like this compound, which have already undergone some level of characterization nih.gov.

Biomarker Research in the Context of this compound's Pharmacological Effects

Biomarkers play a crucial role in drug development by providing measurable indicators of biological processes, pharmacological responses to therapeutic interventions, or pathogenic processes. In pharmacology, biomarkers are utilized to evaluate the effects of a drug on normal physiology, pathophysiology, and ultimately, its desired clinical outcomes. They can serve as surrogate endpoints in clinical trials, helping to predict clinical efficacy or safety earlier in the development process.

Despite this compound's classification as an anxiolytic and its experimental status, specific biomarker research directly linked to its pharmacological effects is not extensively detailed in the provided literature. General biomarker research in pharmacology focuses on identifying and validating measurable biological indicators that can reflect a drug's mechanism of action or its impact on disease pathways. For compounds like this compound, which are intended to affect central nervous system (CNS) functions, biomarker research would typically involve identifying neurochemical, neuroimaging, or physiological markers that correlate with its anxiolytic or other potential CNS activities. The absence of detailed information on this compound-specific biomarkers in the current search results suggests that this area may require further investigation to fully characterize its pharmacological profile.

Epidemiological and Clinical Correlational Studies (e.g., Association with Anxiety and Dementia)

This compound is an anxiolytic of the β-carboline class, although it was registered under the WHO's ATC classification system as an anxiolytic, it does not appear to have been commercially marketed and was discontinued (B1498344) in Phase 1 for anxiety disorder fishersci.pt. This background is relevant when considering epidemiological and clinical correlational studies, particularly those linking anxiety with neurological conditions.

There is growing evidence from epidemiological and clinical correlational studies demonstrating an association between anxiety and an increased risk of dementia, including Alzheimer's disease (AD). Studies have investigated whether clinically significant anxiety increases the risk of developing AD over several years of follow-up. For instance, research has indicated that late-life, clinically significant anxiety is associated with an increased risk of AD, even after accounting for confounding factors like depression. Some studies suggest this association persists over a 10-year follow-up period. While the precise temporality and causality of this relationship (i.e., whether anxiety is a risk factor or a prodromal symptom of dementia) are still under investigation, the correlation highlights the importance of understanding and managing anxiety in the context of neurodegenerative diseases. Given this compound's intended anxiolytic action, any future clinical exploration would implicitly connect to this broader field of research on anxiety and its long-term neurological implications.

Future Perspectives and Persistent Research Challenges for Gedocarnil

Unresolved Questions Regarding Discontinuation from Clinical Developmentidrblab.netuni.lu

The precise reasons for Gedocarnil's discontinuation from Phase I clinical trials, particularly for cognitive disorders, are not extensively detailed in publicly available information. While it was noted as discontinued (B1498344) in Phase 1 for anxiety disorder and its development for cognition disorders was halted ncats.ioidrblab.net, a comprehensive understanding of the specific challenges or adverse findings that led to this decision is lacking. This gap in information presents a significant unresolved question for future research. Understanding whether the discontinuation was due to efficacy issues, safety concerns, pharmacokinetic limitations, or strategic business decisions by the developing company (Schering AG) is crucial for informing any potential future investigations. Without this clarity, efforts to reposition or re-evaluate this compound are hampered by an incomplete historical context.

Addressing Research Gaps in Long-Term Efficacy and Safety Assessmentsnih.gov

Given that this compound only reached Phase I clinical trials ncats.io, comprehensive long-term efficacy and safety data are notably absent. Phase I trials primarily focus on initial safety and pharmacokinetic profiles in a small number of healthy volunteers nih.gov. Therefore, the long-term effects of this compound on anxiety or cognitive function, as well as its sustained safety profile over extended periods, remain unassessed. This constitutes a significant research gap. Future investigations would need to address these long-term aspects, potentially through extensive preclinical studies to establish a more robust safety margin and explore chronic effects, followed by carefully designed longer-duration clinical trials if development were to resume. The challenges in assessing long-term effects are common in drug development, especially for CNS-acting compounds where subtle or delayed adverse effects can emerge eur.nlbionity.com.

Methodological Considerations and Challenges for Future Preclinical and Clinical Investigationswikipedia.orglongecity.org

Future preclinical and clinical investigations into this compound would face several methodological considerations and challenges:

Target Engagement and Mechanism of Action Elucidation: While this compound is an anxiolytic of the β-carboline family and acts as a GABAA receptor positive allosteric modulator wikipedia.orgeuropa.eugoogle.com, a more detailed understanding of its specific binding sites, subunit selectivity within the GABAA receptor complex, and downstream signaling pathways could optimize its therapeutic potential. Advanced pharmacological techniques would be necessary to fully characterize its mechanism.

Biomarker Development: The absence of clear biomarkers for its anxiolytic or potential nootropic effects could hinder objective assessment in both preclinical models and clinical trials. Developing reliable biomarkers would be critical for evaluating efficacy and patient response.

Preclinical Model Relevance: Ensuring the relevance of preclinical animal models to human anxiety and cognitive disorders is a persistent challenge in neuroscience drug development. Selecting and validating appropriate animal models that accurately reflect the human conditions this compound might target would be paramount nih.gov.

Clinical Trial Design: If clinical development were to be revisited, designing trials that adequately assess subtle cognitive enhancements or specific anxiety subtypes, while mitigating potential confounding factors, would be complex. This includes considerations for patient selection, outcome measures, and appropriate control groups acs.orgresearchgate.net.

Addressing Prior Limitations: Any future studies would need to proactively address the reasons for its initial discontinuation, if those reasons can be determined. This might involve specific preclinical studies to mitigate identified risks or novel clinical trial designs to overcome previous hurdles nih.gov.

Exploration of Repositioning Opportunities and Novel Therapeutic Applications

Despite its prior discontinuation, this compound's classification as a β-carboline anxiolytic suggests potential for repositioning or exploration in novel therapeutic applications, particularly within the central nervous system. Drug repositioning, which involves investigating existing drugs for new therapeutic indications, offers advantages such as reduced costs and expedited approval processes compared to de novo drug discovery google.comgoogle.com.

Given its anxiolytic properties, this compound could be explored for specific anxiety disorders that are currently underserved by existing therapies, or for conditions where its particular β-carboline profile might offer a unique advantage. Furthermore, its initial investigation as a nootropic agent suggests potential for applications in cognitive dysfunction beyond general anxiety, such as mild cognitive impairment or specific neurodegenerative conditions where GABAergic modulation might play a role ncats.ioresearchgate.netsciresliterature.orguni-muenster.de. The β-carboline scaffold itself is diverse, and further research could investigate structural modifications of this compound to enhance desired therapeutic effects or minimize undesirable ones, potentially leading to new chemical entities with improved profiles. Computational drug repositioning approaches could also be employed to identify new molecular targets or disease indications where this compound's known pharmacological profile might be beneficial google.com.

Table 1: Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound219095
Abecarnil (B195500)64969

Table 2: this compound Clinical Development Status

IndicationHighest Development PhaseStatusOriginator
Cognition DisordersPhase IDiscontinuedSchering AG ncats.io
Anxiety DisorderPhase IDiscontinuedBayer Schering Pharma idrblab.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.